molecular formula C8H12N2O2 B13275525 2-[(4-Amino-5-methylpyridin-2-yl)oxy]ethan-1-ol

2-[(4-Amino-5-methylpyridin-2-yl)oxy]ethan-1-ol

Cat. No.: B13275525
M. Wt: 168.19 g/mol
InChI Key: RQUMGBHGYKNNNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-Amino-5-methylpyridin-2-yl)oxy]ethan-1-ol is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of an amino group, a methyl group, and a hydroxyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Amino-5-methylpyridin-2-yl)oxy]ethan-1-ol typically involves the reaction of 2-chloro-4-amino-5-methylpyridine with ethylene glycol. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to reflux, and the product is isolated by precipitation with hydrochloric acid and methanol .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but may involve optimization of reaction conditions to improve yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Amino-5-methylpyridin-2-yl)oxy]ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The hydroxyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles such as alkoxides and thiolates can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-[(4-Amino-5-methylpyridin-2-yl)oxy]acetaldehyde.

    Reduction: Formation of 2-[(4-Amino-5-methylpyridin-2-yl)oxy]ethanamine.

    Substitution: Formation of various substituted ethers and thioethers.

Scientific Research Applications

2-[(4-Amino-5-methylpyridin-2-yl)oxy]ethan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(4-Amino-5-methylpyridin-2-yl)oxy]ethan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the hydroxyl group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-Amino-5-methylpyridin-2-yl)oxy]ethan-1-ol is unique due to the presence of both an amino group and a hydroxyl group attached to the pyridine ring, which allows for diverse chemical reactivity and potential biological activity.

Properties

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

2-(4-amino-5-methylpyridin-2-yl)oxyethanol

InChI

InChI=1S/C8H12N2O2/c1-6-5-10-8(4-7(6)9)12-3-2-11/h4-5,11H,2-3H2,1H3,(H2,9,10)

InChI Key

RQUMGBHGYKNNNP-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1N)OCCO

Origin of Product

United States

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